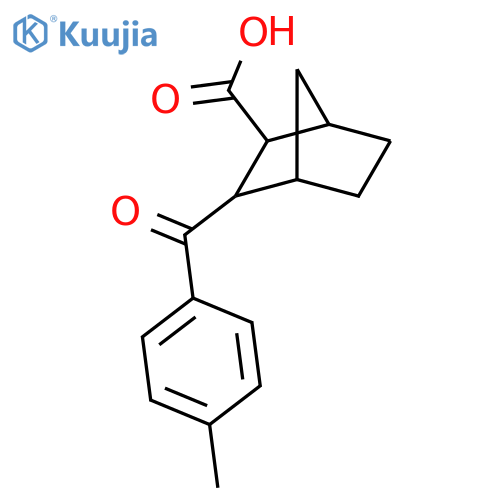

Cas no 517892-17-0 (Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid)

Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- EXO-3-(4-METHYLBENZOYL)-BICYCLO(2.2.1)HEPTANE-ENDO-2-CARBOXYLIC ACID

- LogP

- EXO-3-(4-METHYLBENZOYL)-BICYCLO[2.2.1]HEPTANE-ENDO-2-CARBOXYLIC ACID

- 517892-17-0

- Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid

-

- インチ: InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14+/m1/s1

- InChIKey: OLIJDVVFIGHTLM-RFGFWPKPSA-N

- ほほえんだ: CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O

計算された属性

- せいみつぶんしりょう: 258.12564

- どういたいしつりょう: 258.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- PSA: 54.37

Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-294582-100 mg |

exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, |

517892-17-0 | 100MG |

¥1,880.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294582A-250 mg |

exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, |

517892-17-0 | 250MG |

¥3,557.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294582-100mg |

exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, |

517892-17-0 | 100mg |

¥1880.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294582A-250mg |

exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, |

517892-17-0 | 250mg |

¥3557.00 | 2023-09-05 |

Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid 関連文献

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acidに関する追加情報

Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid: A Comprehensive Overview

The compound Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid with CAS No: 517892-17-0 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development.

Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid is characterized by its bicyclic structure, which consists of a bicyclo(2.2.1)heptane framework fused with a carboxylic acid group at the endo position and a 4-methylbenzoyl substituent at the exo position of the third carbon atom.

The synthesis of this compound involves a series of intricate organic reactions, including Friedel-Crafts acylation, followed by cyclization to form the bicyclic structure.

Recent studies have highlighted the potential of Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid in various therapeutic areas, particularly in the development of anti-inflammatory and anti-cancer agents.

One of the most promising applications of this compound is its ability to modulate key signaling pathways involved in inflammation and cancer progression.

In addition to its pharmacological applications, Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid has also been explored for its potential in materials science, particularly in the development of advanced polymers and coatings.

Recent advancements in computational chemistry have enabled researchers to better understand the electronic properties and reactivity of Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-end

517892-17-0 (Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid) 関連製品

- 1771-65-9(2-methyl-4-oxo-4-phenylbutyric acid)

- 1601-81-6(Cyclopropanecarboxylicacid, 2-benzoyl-, cis- (8CI,9CI))

- 2172203-54-0(1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid)

- 1502700-74-4(4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid)

- 672324-84-4(4-(thiazol-2-yl)benzonitrile)

- 1806180-64-2(Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate)

- 2008095-05-2(5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 32908-73-9(Peptide 401)

- 1944684-09-6(4-[[1-[(3-Chloro-2-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine)

- 895851-01-1(7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)